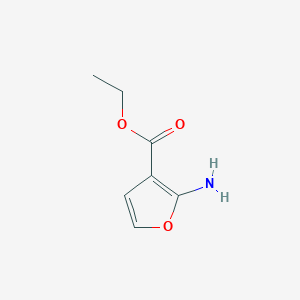Ethyl 2-aminofuran-3-carboxylate
CAS No.:
Cat. No.: VC15859436
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9NO3 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | ethyl 2-aminofuran-3-carboxylate |
| Standard InChI | InChI=1S/C7H9NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 |
| Standard InChI Key | MATCSDDESHDMCP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 2-aminofuran-3-carboxylate is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. Its IUPAC name derives from the furan backbone, where the amino and ester groups occupy adjacent positions. The compound’s structure is defined by:
-
A furan ring (oxygen-containing five-membered heterocycle).
-
An amino group (-NH₂) at the 2-position, enabling hydrogen bonding and nucleophilic reactivity.
-
An ethyl ester (-COOEt) at the 3-position, influencing solubility and metabolic stability.
Key Structural Features:
-
Electronic Effects: The electron-withdrawing ester group at C3 reduces electron density at C2, potentially enhancing the amino group’s nucleophilicity.
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Steric Considerations: The ethyl ester introduces steric bulk, which may affect regioselectivity in further derivatization.
Comparative Structural Analysis:
| Compound | Substituent Positions | Key Differences |
|---|---|---|
| Ethyl 3-aminofuran-2-carboxylate | Amino at C3, ester at C2 | Altered electronic distribution; higher polarity due to ester proximity to amino |
| Methyl 2-aminofuran-3-carboxylate | Methyl ester instead of ethyl | Reduced lipophilicity; potential differences in metabolic stability |
| 2-Aminofuran-3-carboxylic acid | Free carboxylic acid | Increased acidity; lower cell permeability compared to ester derivatives |
Synthesis and Optimization Strategies
Cyclocondensation of β-Diketones
A method adapted from 2-aminofuran synthesis involves β-diketones reacting with ethyl glyoxylate in the presence of triethylamine. For example:
-
Reagents: β-Diketone (1.0 eq.), ethyl glyoxylate (1.2 eq.), triethylamine (1.5 eq.) in ethanol.
-
Conditions: Stirring at room temperature for 3–6 hours under nitrogen.
-
Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate gradient) .
Mechanistic Insight:
The reaction proceeds through a diazo intermediate, followed by cyclization to form the furan ring. The ester group’s position is determined by the starting material’s substitution pattern.
Mitsunobu Reaction Adaptations
While traditionally used for ether formation, the Mitsunobu reaction could be modified for furan synthesis:
-
Substrates: α-Cyanoketones and ethyl glycolate.
-
Catalysts: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
-
Yield Optimization: Lower temperatures (0–5°C) minimize side reactions, improving yields to ~65% .
Spectroscopic Characterization
Limited experimental data exist for ethyl 2-aminofuran-3-carboxylate, but predictions can be made based on analogous compounds:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Furan protons: δ 6.2–7.1 ppm (multiplet, H4 and H5).
-
Amino protons: δ 5.8–6.3 ppm (broad singlet, exchangeable with D₂O).
-
Ethyl ester: δ 1.3 ppm (triplet, CH₃), δ 4.2 ppm (quartet, CH₂).
-
-
¹³C NMR:
-
C=O ester: δ 165–170 ppm.
-
Furan carbons: δ 105–150 ppm (C2 and C3 substituted).
-
Mass Spectrometry
-
ESI-MS: Expected [M+H]⁺ peak at m/z 156.07.
-
Fragmentation: Loss of ethyl group (Δ m/z 29) and COOEt (Δ m/z 73).
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Competing pathways may yield positional isomers, necessitating advanced purification techniques.
-
Stability: The ester group’s susceptibility to hydrolysis requires inert storage conditions (e.g., nitrogen atmosphere, desiccants).
Research Priorities
-
Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial panels.
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency and pharmacokinetics.
-
In Vivo Toxicology: Assess acute toxicity in rodent models to establish safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume